molecular formula C6H6N2S B3254115 5-(Aminomethyl)thiophene-3-carbonitrile CAS No. 232280-88-5

5-(Aminomethyl)thiophene-3-carbonitrile

Cat. No.: B3254115
CAS No.: 232280-88-5
M. Wt: 138.19 g/mol
InChI Key: OSDGTEZAPBYUQX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)thiophene-3-carbonitrile is a chemical compound with the CAS Number: 232280-88-5 . It has a molecular weight of 138.19 and its IUPAC name is 5-(aminomethyl)-3-thiophenecarbonitrile . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2S/c7-2-5-1-6(3-8)9-4-5/h1,4H,3,8H2 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid or semi-solid or lump or liquid . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Antimicrobial Activity

Compounds synthesized from derivatives of thiophene-3-carbonitrile have shown significant antimicrobial activity. For instance, Schiff bases synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrated excellent in vitro antimicrobial activity, with certain derivatives outperforming others in efficacy (Puthran et al., 2019). Similarly, Schiff bases containing thiophene-3-carbonitrile were synthesized and showed notable antibacterial activities, with some compounds proving more effective than the standard drug chloramphenicol (Khan et al., 2013).

Conformational Polymorphism

Studies on the molecular structure of polymorphic forms of thiophene-3-carbonitrile derivatives, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, have been conducted using solid-state NMR and electronic structure calculations. These studies provide insights into how single degrees of freedom can influence NMR spectra and molecular conformation (Smith et al., 2006).

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic if swallowed . The precautionary statements associated with this compound are P264-P270-P301+P310+P330-P405-P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

5-(aminomethyl)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c7-2-5-1-6(3-8)9-4-5/h1,4H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDGTEZAPBYUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C#N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942540
Record name 5-(Aminomethyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203792-27-2
Record name 5-(Aminomethyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Cyanothiophene-2-carbaldehyde oxime 11.6 g (84.6 mmol) of 4-cyanothiophene-2-carbaldehyde were dissolved in 140 ml of methanol, and 12.3 g (116.1 mmol) of sodium carbonate were added. Then 6.5 [lacuna] (93.5 mmol) of hydroxylamine hydrochloride were added in portions while cooling at 15° C., and the mixture was stirred at 10° C. for 2 h. After addition of 80 ml of water, the reaction mixture was extracted five times with 50 ml of diethyl ether each time, the organic phase was dried over sodium sulfate, and the solvent was removed under reduced pressure to result in 12.5 g of the required product as yellow crystalline powder (96% of theory).
Name
4-Cyanothiophene-2-carbaldehyde oxime
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
93.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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